molecular formula C5H5ClN2O B572387 (6-Chloropyrazin-2-yl)methanol CAS No. 1240602-95-2

(6-Chloropyrazin-2-yl)methanol

Cat. No.: B572387
CAS No.: 1240602-95-2
M. Wt: 144.558
InChI Key: CCBGOKJSSNIORL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-chloropyrazine with formaldehyde in the presence of a reducing agent to yield (6-Chloropyrazin-2-yl)methanol . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, reduction, and purification to achieve the desired compound with high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (6-Chloropyrazin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (6-Chloropyrazin-2-yl)methanol is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential antimicrobial and antitubercular activities. It has been shown to exhibit significant activity against certain bacterial strains, making it a candidate for the development of new antibiotics .

Medicine: The compound is also explored for its cytotoxic properties, which could be harnessed in the development of anticancer agents. Its ability to interact with specific molecular targets in cancer cells makes it a promising lead compound for further drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility in chemical synthesis allows for the creation of various derivatives with potential commercial applications .

Comparison with Similar Compounds

  • 2-Amino-6-chloropyrazine
  • 6-Chloropyrazine-2-carboxylic acid
  • 6-Chloropyrazine-2-thiol

Comparison: (6-Chloropyrazin-2-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 2-amino-6-chloropyrazine lacks the hydroxymethyl group, which may result in different reactivity and biological properties .

Properties

IUPAC Name

(6-chloropyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-2-7-1-4(3-9)8-5/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBGOKJSSNIORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720302
Record name (6-Chloropyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240602-95-2
Record name (6-Chloropyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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